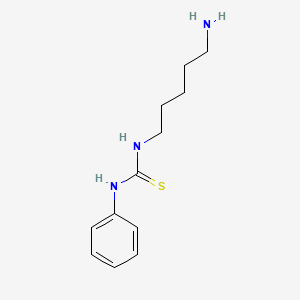

1-(5-Aminopentyl)-3-phenylthiourea

Descripción

Propiedades

Número CAS |

99223-34-4 |

|---|---|

Fórmula molecular |

C12H19N3S |

Peso molecular |

237.37 g/mol |

Nombre IUPAC |

1-(5-aminopentyl)-3-phenylthiourea |

InChI |

InChI=1S/C12H19N3S/c13-9-5-2-6-10-14-12(16)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2,(H2,14,15,16) |

Clave InChI |

WMVYKFYMCPIMOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=S)NCCCCCN |

SMILES canónico |

C1=CC=C(C=C1)NC(=S)NCCCCCN |

Sinónimos |

1-(5-aminopentyl)-3-phenylthiourea 1-APPT |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(5-Aminopentyl)-3-phenylthiourea has shown promise as a drug candidate due to its biological activities. Research indicates that derivatives of thiourea compounds often exhibit significant pharmacological effects.

- Antidiabetic Activity : Studies have demonstrated that thiourea derivatives can inhibit enzymes such as α-glucosidase, which is crucial for managing blood sugar levels. The compound's structural modifications may enhance its efficacy against diabetes-related complications .

- Antitumor Properties : Recent investigations into phenylthiourea-based derivatives have revealed notable cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy .

- Neuroprotective Effects : Some derivatives have shown neurotropic activity, indicating potential applications in treating neurodegenerative diseases. This activity is attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress .

Biochemical Applications

The compound has been explored for its biochemical applications, particularly in enzyme inhibition and as a chemical probe.

- Enzyme Inhibitors : The inhibitory effects on enzymes such as glucose-6-phosphatase highlight its potential in metabolic research. These properties can be leveraged to develop more effective treatments for metabolic disorders .

- Chemical Probes : this compound can serve as a chemical probe in biological research, facilitating the study of specific biochemical pathways and interactions within cells.

Material Science Applications

In addition to its biological implications, the compound has potential applications in materials science.

- Polymer Chemistry : Thiourea compounds are often used in the synthesis of polymers due to their ability to form stable cross-links. This property can be utilized in developing new materials with enhanced mechanical and thermal properties .

- Nanotechnology : The incorporation of thiourea derivatives into nanomaterials has been investigated for drug delivery systems. Their biocompatibility and ability to encapsulate drugs make them suitable candidates for targeted therapy applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Intravitreal Tolerance Study : A study on New Zealand rabbits evaluated the use of thiourea derivatives as vitreous replacements, demonstrating good tolerance without significant adverse effects. This supports their potential application in ocular surgeries .

- Gas Exchange Enhancement : Experimental models have shown that thiourea compounds can improve lung function by enhancing gas exchange efficiency, suggesting their use in respiratory therapies .

- Long-term Safety Evaluation : Longitudinal studies assessing the accumulation of thiourea derivatives indicated minimal toxicity over extended periods, although ongoing monitoring is recommended for chronic exposure scenarios .

Métodos De Preparación

Solvent Optimization

In acetonitrile, the reaction achieves 65–70% yield after 12 hours at 25°C, though competing urea formation may occur due to trace moisture. DMF enhances reactivity, reducing the reaction time to 4–6 hours but requiring stringent drying to prevent hydrolysis of the isothiocyanate. A comparative study in THF with 4 Å molecular sieves demonstrated 78% yield, as the sieves effectively scavenge water while maintaining reagent solubility.

Stoichiometric Considerations

A 1:1 molar ratio of 5-aminopentylamine to phenyl isothiocyanate minimizes dimerization byproducts. Excess isothiocyanate (1.2 equiv) improves conversion to 85% but necessitates chromatographic purification to isolate the product from unreacted starting material.

Catalyzed Thiourea Synthesis

Bismuth Nitrate Pentahydrate Catalysis

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) emerges as a high-performance catalyst for thiourea formation. In a microwave-assisted protocol, 5-aminopentylamine, phenyl isothiocyanate, and sodium azide react in acetonitrile at 125°C for 10 minutes, yielding 92% of the target compound. The catalyst likely facilitates nucleophilic attack by coordinating to the amine nitrogen, as evidenced by in situ infrared spectroscopy showing accelerated thiourea formation.

Polyphosphoric Acid-Mediated Reactions

Industrial-scale syntheses employ polyphosphoric acid (PPA) in THF under inert conditions. A representative procedure involves cooling 5-aminopentylamine and phenyl isothiocyanate to −10°C before adding PPA, followed by gradual warming to 75°C over 20 hours. This method achieves 84% yield with minimal side products, attributed to PPA’s dual role as a dehydrating agent and Brønsted acid.

Protection-Deprotection Strategies

Boc-Protected Intermediate Route

To mitigate undesired reactions at the primary amine, a tert-butoxycarbonyl (Boc) protecting group is introduced to 5-aminopentylamine prior to thiourea formation. After coupling with phenyl isothiocyanate in DMF, the Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane. This three-step sequence provides an overall yield of 68%, with HPLC purity >98%.

Carbamate Alternatives

Benzyl carbamate (Cbz) protection, followed by hydrogenolytic deprotection using palladium on carbon, offers a complementary approach. While the Cbz group is more stable under basic conditions, the need for high-pressure hydrogenation complicates scalability.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Thiourea Formation Mechanism

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of phenyl isothiocyanate, followed by proton transfer to generate the thiourea. Density functional theory (DFT) calculations indicate a reaction barrier of 18.3 kcal/mol in acetonitrile, which decreases to 14.7 kcal/mol with Bi(NO₃)₃·5H₂O coordination.

Competing Pathways

-

Urea Formation : Trace water hydrolyzes phenyl isothiocyanate to phenylamine, which reacts with residual isocyanate to form 1,3-diphenylurea.

-

Dimerization : Excess 5-aminopentylamine may produce bis-thiourea derivatives, detectable by LC-MS at m/z 349.2.

Industrial-Scale Considerations

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-Aminopentyl)-3-phenylthiourea, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves coupling a primary amine (e.g., 5-aminopentane) with an isothiocyanate derivative (e.g., phenyl isothiocyanate) under controlled conditions. Key steps include:

- Stepwise Alkylation/Thiourea Formation : React the amine with phenyl isothiocyanate in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C to avoid side reactions.

- pH and Temperature Control : Maintain neutral to slightly basic pH (7–8) to prevent protonation of the amine, which reduces reactivity. Monitor temperature to prevent decomposition .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Validate purity via HPLC (>95%) and NMR spectroscopy .

Basic: Which analytical techniques are critical for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the thiourea linkage (NH and C=S peaks at ~10–12 ppm and ~180 ppm, respectively). The aminopentyl chain is identified via methylene proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected [M+H]: ~265.2 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve byproducts .

Advanced: How can researchers design experiments to evaluate the enzyme inhibitory potential of this compound against targets like acetylcholinesterase (AChE)?

Answer:

- In Vitro Assays : Use Ellman’s method to measure AChE activity. Prepare a substrate (acetylthiocholine) and chromogen (DTNB). Monitor absorbance at 412 nm to quantify thiocholine production. Include donepezil as a positive control .

- Dose-Response Analysis : Test compound concentrations (1–100 µM) to calculate IC values. Use nonlinear regression (GraphPad Prism) for curve fitting .

- Computational Docking : Perform molecular docking (AutoDock Vina) with AChE’s crystal structure (PDB: 4EY7). Analyze binding poses near the catalytic triad (Ser203, His447, Glu334) and correlate with experimental IC values .

Advanced: What strategies resolve crystallographic data discrepancies in thiourea derivatives during structure determination?

Answer:

- Data Collection : Use high-resolution X-ray sources (Cu-Kα or synchrotron) and low-temperature (100 K) data collection to minimize thermal motion artifacts. Aim for completeness >98% and R < 5% .

- Refinement Tools : Employ SHELXL for small-molecule refinement. Address disorder via PART instructions and anisotropic displacement parameters. Validate hydrogen bonding (N–H···S) with PLATON .

- Twinned Data : For twinned crystals (common in thioureas), use TWINLAW in SHELXL to deconvolute overlapping reflections .

Advanced: How does the substitution pattern of thiourea derivatives influence their catalytic efficiency in reactions like 5-hydroxymethylfurfural (HMF) synthesis?

Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., –CF) on the phenyl ring lower the pKa of the thiourea NH, enhancing hydrogen-bonding catalysis. Compare turnover frequencies (TOF) using kinetic studies .

- Steric Considerations : Bulky substituents (e.g., cyclohexyl) may hinder substrate access. Optimize by introducing flexible alkyl chains (e.g., aminopentyl) to balance activity and selectivity .

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to stabilize transition states. Correlate Kamlet-Taft parameters (polarity, H-bond acidity) with yield .

Advanced: How should researchers address contradictory biological activity data for thiourea derivatives across studies?

Answer:

- Assay Standardization : Validate protocols using reference inhibitors (e.g., galantamine for AChE). Control variables like pH, temperature, and enzyme source (human vs. electric eel) .

- Metabolic Stability : Assess compound stability in assay media (e.g., liver microsomes) to rule out false negatives due to degradation .

- Statistical Analysis : Apply ANOVA to compare IC values across replicates. Use cheminformatics tools (e.g., PCA) to identify structural outliers affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.